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molecular formula C12H12O2 B8752312 Methyl 3-(3,5-dimethylphenyl)prop-2-ynoate CAS No. 276856-73-6

Methyl 3-(3,5-dimethylphenyl)prop-2-ynoate

Cat. No. B8752312
M. Wt: 188.22 g/mol
InChI Key: RHTBOPRUCGWPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06310247B1

Procedure details

1H NMR(CDCl3) δ7.12 (2H,s), 6.98 (1H,s), 3.00 (1H,s), 2.29 (6H, s). 1-(3,5-dimethylphenyl)acetylene (11.3 g, 86.3 mmol) in dry THF (80 mL) was cooled in dry ice/acetone bath under an argon atmosphere. The n-BuLi (1.6M in hexanes, 65 mL, 104 mmol) was added slowly, followed by methyl chloroformate (11.4 g, 9.4 mL, 121 mmol) addition. The reaction vessel was transferred to an ice/water bath and stirred for 1 h. Saturated sodium bicarbonate solution and ethyl ether were added to the reaction mixture. The organic layer was washed with saturated brine, dried (Na2SO4), and concentrated to give crude 3-(3,5-dimethylphenyl)propynoic acid methyl ester which was used for next step.
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step Two
Quantity
9.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([C:9]#[CH:10])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[Li]CCCC.Cl[C:17]([O:19][CH3:20])=[O:18].C(=O)(O)[O-].[Na+]>C1COCC1.C(=O)=O.CC(C)=O.C(OCC)C>[CH3:20][O:19][C:17](=[O:18])[C:10]#[C:9][C:4]1[CH:5]=[C:6]([CH3:8])[CH:7]=[C:2]([CH3:1])[CH:3]=1 |f:3.4,6.7|

Inputs

Step One
Name
Quantity
11.3 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)C#C
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)=O.CC(=O)C
Step Two
Name
Quantity
65 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
9.4 mL
Type
reactant
Smiles
ClC(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was transferred to an ice/water bath
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C#CC1=CC(=CC(=C1)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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